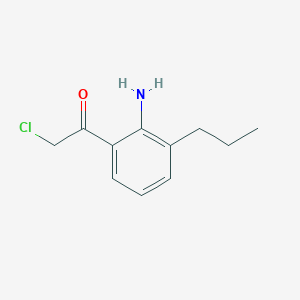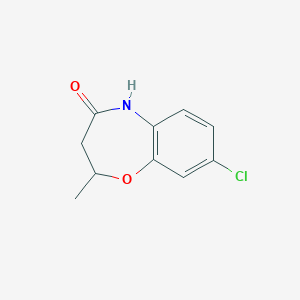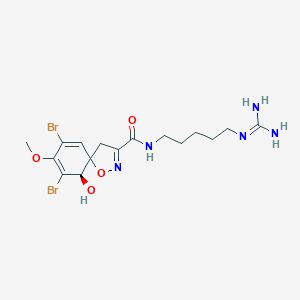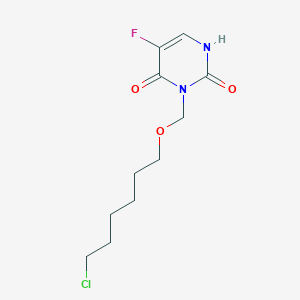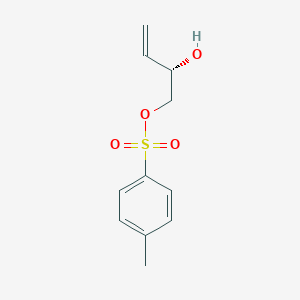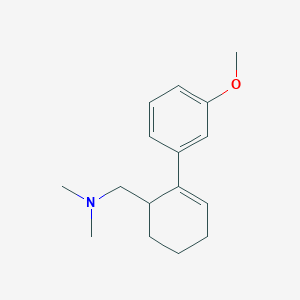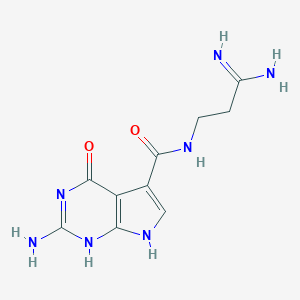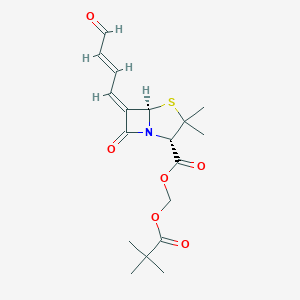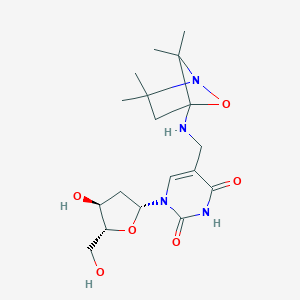
Dumpda
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dumpda is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique properties and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of Dumpda is not well understood, but it is believed to involve the formation of a reactive intermediate that can undergo various reactions. This intermediate can react with other compounds, such as nucleophiles or electrophiles, to form new compounds. Dumpda can also undergo oxidation or reduction reactions to form other compounds.
Biochemische Und Physiologische Effekte
Dumpda has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. Dumpda has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Dumpda in lab experiments is its unique properties, which can allow researchers to study various reactions and processes. Dumpda can also be used as a building block for the synthesis of other compounds, which can be useful in drug discovery. However, one of the limitations of using Dumpda is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for Dumpda research. One area of interest is the development of new synthetic methods for Dumpda and its derivatives. Another area of interest is the study of Dumpda's potential applications in drug discovery and development. Dumpda's unique properties make it a promising candidate for the development of new drugs. Additionally, there is potential for Dumpda to be used in the development of new materials, such as polymers and catalysts. Finally, there is potential for Dumpda to be used in the study of enzyme-catalyzed reactions and other biochemical processes.
Synthesemethoden
The synthesis method of Dumpda involves the reaction of 2,3-dimethyl-1,3-butadiene with sulfuric acid. This reaction produces a mixture of isomers, which can be separated using column chromatography. The resulting compound is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Dumpda has been used in various scientific research applications, including the study of organic chemistry, biochemistry, and pharmacology. This compound has been shown to have unique properties that make it useful in these fields. For example, Dumpda can be used as a building block for the synthesis of other compounds, and it can also be used to study enzyme-catalyzed reactions.
Eigenschaften
CAS-Nummer |
132723-74-1 |
|---|---|
Produktname |
Dumpda |
Molekularformel |
C18H28N4O6 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[[(2,2,6,6-tetramethyl-5-oxa-1-azabicyclo[2.1.1]hexan-4-yl)amino]methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H28N4O6/c1-16(2)9-18(17(3,4)22(16)28-18)19-6-10-7-21(15(26)20-14(10)25)13-5-11(24)12(8-23)27-13/h7,11-13,19,23-24H,5-6,8-9H2,1-4H3,(H,20,25,26)/t11-,12+,13+,18?/m0/s1 |
InChI-Schlüssel |
HQTYIWXILSECNP-ZEWPLCRBSA-N |
Isomerische SMILES |
CC1(CC2(C(N1O2)(C)C)NCC3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)CO)O)C |
SMILES |
CC1(CC2(C(N1O2)(C)C)NCC3=CN(C(=O)NC3=O)C4CC(C(O4)CO)O)C |
Kanonische SMILES |
CC1(CC2(C(N1O2)(C)C)NCC3=CN(C(=O)NC3=O)C4CC(C(O4)CO)O)C |
Synonyme |
5-(((2,2,5,5-tetramethyl-1-oxy-3-pyrrolidinyl)amino)methyl)-2'-deoxyuridine DUMPDA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)
![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)
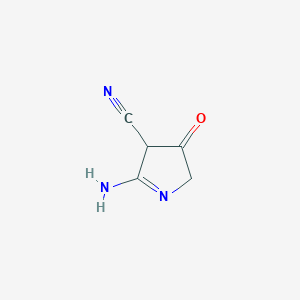
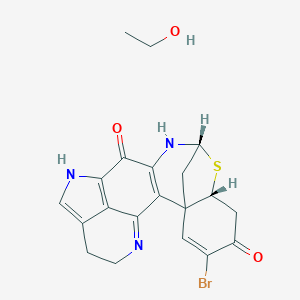
![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)
